Trimoprostil

Description

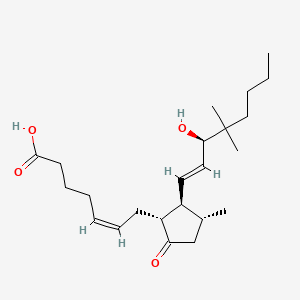

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-methyl-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-18-17(2)16-20(24)19(18)11-9-7-8-10-12-22(26)27/h7,9,13-14,17-19,21,25H,5-6,8,10-12,15-16H2,1-4H3,(H,26,27)/b9-7-,14-13+/t17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAHNJDZICJECC-BHWPLRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021722 | |

| Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69900-72-7 | |

| Record name | Trimoprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69900-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimoprostil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069900727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMOPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DVL1781YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Trimoprostil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exerts its primary pharmacological effects on the gastric mucosa, demonstrating both potent cytoprotective and antisecretory properties. As a structural analog of a key endogenous signaling molecule, this compound's mechanism of action is intrinsically linked to the activation of specific prostaglandin E2 (EP) receptors. This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms through which this compound mediates its effects, with a focus on its interaction with EP receptor subtypes and the subsequent downstream signaling cascades. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a trimethylated derivative of prostaglandin E2. Its therapeutic potential lies in its ability to protect the gastric lining from injury induced by various noxious agents and to inhibit gastric acid secretion. These dual actions make it a subject of interest in the study and potential treatment of gastroduodenal ulcers and other conditions related to gastric mucosal integrity. Understanding the precise mechanism of action at a molecular level is crucial for its therapeutic application and for the development of novel, more targeted gastroprotective agents.

Molecular Mechanism of Action: Interaction with Prostaglandin EP Receptors

As a prostaglandin E2 analog, the primary mechanism of action of this compound is the binding to and activation of prostaglandin E2 (EP) receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. While direct binding affinity data for this compound across all EP receptor subtypes is not extensively available in the public domain, its pharmacological profile strongly suggests interaction with these receptors, particularly those prevalent in the gastric mucosa. The physiological effects of this compound—inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms—are consistent with the known functions of specific EP receptor subtypes.

Note: In the absence of specific binding affinity (Ki or Kd) and potency (EC50) values for this compound, this guide will utilize the known signaling pathways of the natural ligand, PGE2, as a proxy to delineate the expected mechanism of action of this compound.

EP Receptor Subtypes and Downstream Signaling

-

EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of the G-protein complex. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for the cytoprotective effects of prostaglandins.

-

EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This pathway is the principal mechanism for the inhibition of gastric acid secretion by prostaglandins. The EP3 receptor has multiple splice variants, which can also couple to other signaling pathways.

-

EP1 Receptor: This receptor is coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

The following diagram illustrates the generalized signaling pathways of PGE2, which are presumed to be activated by this compound.

Pharmacological Effects of this compound

Cytoprotection

This compound exhibits significant cytoprotective effects, shielding the gastric mucosa from damage induced by necrotizing agents such as absolute ethanol, strong acids, and hypertonic saline[1]. This protection is conferred through several mechanisms:

-

Stimulation of Mucus and Bicarbonate Secretion: By activating EP2 and EP4 receptors on gastric epithelial cells, this compound is expected to increase the secretion of mucus and bicarbonate[2]. This creates a protective barrier that neutralizes acid at the cell surface.

-

Increased Mucosal Blood Flow: Prostaglandins are known to be vasodilators. Increased mucosal blood flow is essential for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste products. At a cytoprotective dose of 30 µg/kg (p.o.) in rats, this compound did not significantly alter gastric blood flow, suggesting that at lower doses, other mechanisms might be more prominent[1].

-

Cellular Restitution: Prostaglandins can promote the rapid repair of the gastric epithelium through a process called restitution, where viable cells migrate to cover damaged areas.

Inhibition of Gastric Acid Secretion

This compound is a potent inhibitor of both basal and stimulated gastric acid secretion[2]. This effect is primarily mediated by the activation of EP3 receptors on parietal cells. The binding of this compound to EP3 receptors leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downregulation of the proton pump (H+/K+ ATPase) activity, which is the final step in acid secretion.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Effect of this compound on Gastric Acid Secretion in Humans

| Parameter | Dose | Effect | Citation |

| Nocturnal Gastric Acid Secretion | 3.0 mg | ~50% inhibition over 7 hours | [3] |

| 24-h Intragastric Acidity | 1.5 mg (4x daily, after meals) | 53.9% reduction | [4] |

| Nocturnal Acid Output | 1.5 mg (4x daily, after meals) | 55.6% inhibition | [4] |

Table 2: Cytoprotective and Antisecretory Effects of this compound in Rats

| Parameter | Dose (p.o.) | Effect | Citation |

| Cytoprotection (various noxious agents) | 30 µg/kg | Prevention of gastric lesions | [1] |

| Gastric Acid Secretion (pylorus-ligated) | 30-300 µg/kg | Dose-dependent inhibition | [5] |

Detailed Experimental Protocols

In Vivo Gastric Cytoprotection Assay in Rats

This protocol is a generalized procedure based on published studies for evaluating the cytoprotective effects of compounds like this compound.

Objective: To assess the ability of this compound to protect the gastric mucosa from ethanol-induced injury in a rat model.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Absolute ethanol

-

Oral gavage needles

-

Dissection tools

-

Formalin solution (10%)

-

Ulcer scoring scale

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Dosing: Administer this compound (e.g., at doses of 10, 30, and 100 µg/kg) or vehicle orally to different groups of rats (n=6-8 per group).

-

Induction of Gastric Lesions: One hour after the administration of this compound or vehicle, administer 1 ml of absolute ethanol orally to each rat.

-

Observation Period: Return the rats to their cages for one hour.

-

Euthanasia and Stomach Excision: Euthanize the rats via cervical dislocation. Immediately excise the stomach and open it along the greater curvature.

-

Lesion Scoring: Gently rinse the stomach with saline and pin it flat on a board. Examine the gastric mucosa for hemorrhagic lesions. Score the ulcers based on their number and severity using a predefined scale (e.g., 0 = no lesions, 1 = small red spots, 2 = streaks < 3 mm, 3 = streaks > 3 mm, 4 = ulceration with bleeding).

-

Data Analysis: Calculate the mean ulcer index for each group and determine the percentage of protection afforded by this compound compared to the vehicle control group.

The following diagram illustrates the workflow for the in vivo gastric cytoprotection assay.

Prostaglandin EP Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific EP receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for a specific human EP receptor subtype (e.g., EP3) expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-hEP3)

-

Radioligand (e.g., [3H]-PGE2)

-

This compound

-

Non-specific binding control (e.g., unlabeled PGE2 at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or unlabeled PGE2 (for the standard curve and non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This protocol describes a general method to measure the effect of this compound on adenylyl cyclase activity.

Objective: To determine the effect of this compound on cAMP production in cells expressing EP receptors.

Materials:

-

Intact cells or cell membranes expressing the EP receptor of interest

-

This compound

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

ATP (substrate for adenylyl cyclase)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay)

Procedure:

-

Cell Treatment: Incubate the cells or cell membranes with varying concentrations of this compound or control substances in the presence of a phosphodiesterase inhibitor.

-

Stimulation: Add ATP to initiate the adenylyl cyclase reaction.

-

Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Termination and Lysis: Stop the reaction by adding a lysis buffer.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the concentration of this compound to generate a dose-response curve and determine the EC50 (for stimulation) or IC50 (for inhibition) value.

Conclusion

This compound, as a prostaglandin E2 analog, exerts its gastroprotective and antisecretory effects through its interaction with EP receptors on the cells of the gastric mucosa. Its cytoprotective actions are likely mediated through the activation of EP2 and EP4 receptors, leading to increased mucus and bicarbonate secretion, while its inhibition of gastric acid secretion is attributed to the activation of EP3 receptors on parietal cells, resulting in decreased proton pump activity. Although specific quantitative data on its receptor binding and potency at the molecular level are limited, the available in vivo and clinical data strongly support this mechanism of action. Further research to elucidate the precise binding kinetics and selectivity profile of this compound for the different EP receptor subtypes would provide a more complete understanding of its pharmacology and could guide the development of future gastroprotective therapies.

References

- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Trimoprostil's Effects on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant efficacy in the inhibition of gastric acid secretion. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on gastric acid output. The data presented herein is collated from a range of clinical studies, offering a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development. This compound exerts its inhibitory effect by acting as a potent agonist at the prostaglandin E2 receptor subtype 3 (EP3) on gastric parietal cells. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately suppresses the activity of the H+/K+ ATPase, the proton pump responsible for gastric acid secretion. This guide details the underlying signaling pathways and presents quantitative data from clinical trials in clearly structured tables, alongside detailed experimental protocols for the methods used to ascertain these findings.

Mechanism of Action: The Prostaglandin E2 Pathway

This compound's primary mechanism of action is centered on its interaction with the EP3 receptor on the basolateral membrane of gastric parietal cells. As a PGE2 analog, it mimics the action of endogenous prostaglandins, which are known to play a crucial role in gastric mucosal protection and the regulation of acid secretion.

The binding of this compound to the EP3 receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). PKA is a key enzyme that, when activated, phosphorylates various downstream targets that promote the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. By suppressing this pathway, this compound effectively reduces the secretion of hydrogen ions into the gastric lumen, thereby decreasing gastric acidity.

Quantitative Data on Gastric Acid Inhibition

Clinical studies have consistently demonstrated a dose-dependent inhibition of gastric acid secretion by this compound. The following tables summarize the quantitative findings from key clinical trials.

Table 1: Effect of Single Oral Doses of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients [1]

| This compound Dose | Maximal Inhibition (%) | Duration of Significant Inhibition (hours) |

| 0.25 mg | Not reported | 1.0 |

| 0.75 mg | 65 | 1.5 |

| 1.5 mg | 74 | 2.5 - 3.0 |

| 3.0 mg | 82 | 2.5 - 3.0 |

Data from a double-blind, randomized, crossover study. A bactopeptone meal was administered 30 minutes after dosing.[1]

Table 2: Effect of this compound on 24-Hour Intragastric Acidity and Nocturnal Acid Output in Healthy Male Volunteers [2]

| Treatment | 24-Hour Intragastric Acidity Reduction (%) | Nocturnal Acid Output Inhibition (%) |

| 1.5 mg this compound (before meals) | 27.0 | 32.7 |

| 1.5 mg this compound (after meals) | 53.9 | 55.6 |

Data from a double-blind, crossover study where subjects received four daily doses.[2]

Table 3: Inhibition of Nocturnal Gastric Acid Secretion in Healthy Volunteers [3]

| This compound Dose | Total Inhibition over 7 hours (%) |

| 1.5 mg | Not statistically significant |

| 3.0 mg | ~50 |

Data from a randomized study comparing two doses of this compound with placebo.[3]

Experimental Protocols

The quantitative data presented above were obtained through rigorous experimental protocols designed to measure gastric acid secretion in human subjects. The two primary methods employed are Intragastric Titration and In Vivo Gastric Autotitration.

Intragastric Titration

This method measures gastric acid secretion by neutralizing the secreted acid with a basic solution to maintain a constant intragastric pH.

Objective: To quantify the amount of gastric acid secreted in response to a stimulant (e.g., a meal).

Materials:

-

Nasogastric tube

-

pH electrode

-

Infusion pump

-

Titrant solution (e.g., sodium bicarbonate)

-

Meal stimulant (e.g., peptone solution)

Procedure:

-

Tube Placement: A nasogastric tube is inserted into the stomach of a fasting subject.

-

Basal Secretion: A basal period of acid secretion measurement is established.

-

Stimulation: A standardized meal, such as a peptone solution, is infused into the stomach to stimulate gastric acid secretion.

-

Titration: The intragastric pH is continuously monitored. As acid is secreted, a titrant solution is infused at a rate that maintains the gastric pH at a predetermined level (e.g., pH 5.5).[1]

-

Quantification: The amount of titrant infused over a specific period is equivalent to the amount of gastric acid secreted during that time.

In Vivo Gastric Autotitration

This is a more recent and less invasive method for determining meal-stimulated gastric acid secretion.[4][5][6]

Objective: To calculate gastric acid secretion based on the time it takes for the stomach to overcome the buffering capacity of a standard meal.[4][5][6]

Materials:

-

pH electrode (passed nasogastrically or via a capsule)

-

Data logger

-

Standardized meal with known buffering capacity

Procedure:

-

In Vitro Meal Titration: The buffering capacity of the standardized meal is determined beforehand by titrating a homogenized sample of the meal with hydrochloric acid to a specific pH (e.g., pH 2.0).[4][5][6] This provides the total amount of acid the meal can neutralize.

-

pH Monitoring: A pH electrode is positioned in the stomach of a fasting subject, and baseline pH is recorded.

-

Meal Ingestion: The subject consumes the standardized meal.

-

Postprandial pH Recording: Intragastric pH is continuously monitored after the meal.

-

Calculation: Gastric acid secretion is calculated based on the time it takes for the intragastric pH to drop to the predetermined endpoint (e.g., pH 2.0), taking into account the known buffering capacity of the meal.[4][5][6]

Conclusion

This compound is a potent inhibitor of gastric acid secretion, acting through the well-defined EP3 receptor-mediated pathway to suppress the activity of the parietal cell proton pump. The quantitative data from clinical trials clearly demonstrate its dose-dependent efficacy in reducing both meal-stimulated and nocturnal gastric acid output. The experimental methodologies of intragastric titration and in vivo gastric autotitration have been pivotal in elucidating these effects. This technical guide provides a consolidated resource for understanding the pharmacology and clinical investigation of this compound, which can serve as a valuable reference for ongoing research and development in the field of gastric acid-related disorders.

References

- 1. This compound plasma concentration-gastric acid inhibition relationships in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

Trimoprostil: A Technical Guide to a Prostaglandin E2 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoprostil, a synthetic analogue of prostaglandin E2 (PGE2), exhibits significant cytoprotective and anti-secretory properties, particularly within the gastric mucosa. As a PGE2 analogue, its mechanism of action is intrinsically linked to the activation of E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events that culminate in its physiological effects. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Prostaglandin E2 is a principal mediator in various physiological processes, including inflammation, pain, and the maintenance of gastrointestinal mucosal integrity. Synthetic analogues of PGE2, such as this compound, have been developed to harness its therapeutic potential while potentially offering improved stability and pharmacokinetic profiles. This compound has been primarily investigated for its potent gastric cytoprotective and anti-secretory effects, making it a subject of interest for the treatment of peptic ulcers and other gastrointestinal disorders.[1] This guide will delve into the technical aspects of this compound, providing a detailed examination of its function as a PGE2 analogue.

Mechanism of Action: A Prostaglandin E2 Analogue

This compound exerts its effects by mimicking the action of endogenous PGE2, binding to and activating one or more of the four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. While the precise binding affinities of this compound for each EP receptor subtype are not extensively detailed in publicly available literature, its physiological effects suggest a likely interaction with Gs-coupled EP receptors (EP2 and EP4), which are known to mediate cytoprotective and anti-secretory actions in the stomach.

Signaling Pathways

The activation of Gs-coupled EP receptors by this compound is believed to initiate the following signaling cascade:

-

Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of a Gs-coupled EP receptor (likely EP2 or EP4) on the surface of gastric mucosal cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit interacts with and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the observed physiological responses, including a decrease in gastric acid secretion and an increase in the secretion of protective mucus and bicarbonate.

Diagram: this compound Signaling Pathway via Gs-Coupled EP Receptor

Caption: this compound binds to a Gs-coupled EP receptor, initiating a signaling cascade that increases intracellular cAMP and activates PKA, leading to cellular responses.

Quantitative Data from Key Experiments

Several clinical studies have investigated the quantitative effects of this compound on various physiological parameters. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Gastric Acid Secretion

| Study | Dosage | Effect on Basal Acid Output | Effect on Stimulated Acid Output (Histamine/Pentagastrin) |

| Lee SP, et al. (1987)[2] | Dose-dependent | Anti-secretory effects observed | Dose-dependent anti-secretory effects observed |

| Penston JG, et al. (1986)[3] | 0.125 mg and 1.5 mg | Reduced disappearance of acid from the gastric lumen | Not specified |

Table 2: Effect of this compound on Gastric Mucin Output

| Study | Dosage | Effect on Total Mucin Output |

| Lee SP, et al. (1987)[2] | Dose-dependent | Simultaneous increase in total mucus output. Low doses resulted in mainly polymeric mucin, while higher doses resulted in predominantly the subunit form. |

Table 3: Effect of this compound on Uterine Pressure

| Study | Dosage | Effect on Resting Uterine Tone | Effect on Peak Uterine Pressure |

| Reele SB, et al. (1988) | 0.125 mg, 0.75 mg, 1.5 mg, 3.0 mg | Dose-related increase. Peak mean tone increased from 11.0 mmHg (placebo) to 71.2 mmHg (1.5 mg dose). | Dose-related increase. Peak pressure increased from 24.6 mmHg (placebo) to 125.1 mmHg (1.5 mg dose). |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies investigating the effects of this compound.

Gastric Cytoprotection Assay (Ethanol-Induced Ulcer Model in Rats)

This model is commonly used to evaluate the cytoprotective effects of compounds against gastric mucosal injury.

Diagram: Experimental Workflow for Gastric Cytoprotection Assay

Caption: Workflow for assessing the cytoprotective effect of this compound in an ethanol-induced gastric ulcer model in rats.

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted for 24 hours prior to the experiment but are allowed free access to water.

-

Drug Administration: A solution of this compound at various doses or the vehicle (control) is administered orally via gavage.

-

Waiting Period: A waiting period of 30 to 60 minutes is observed to allow for the absorption and action of the administered compound.

-

Ulcer Induction: Absolute ethanol (e.g., 1 mL per 200g body weight) is administered orally to induce gastric mucosal lesions.[1][4][5]

-

Incubation Period: The animals are kept for a specified period, typically 1 hour, after ethanol administration.

-

Euthanasia and Sample Collection: The rats are euthanized, and their stomachs are immediately excised.

-

Evaluation of Gastric Lesions: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions. The extent of damage can be quantified by measuring the area of the lesions (ulcer index). Histological examination can also be performed to assess the microscopic changes in the gastric mucosa.[1]

Analysis of Gastric Mucin Composition

The effect of this compound on the composition of gastric mucin can be analyzed using gel filtration chromatography.[2]

Methodology:

-

Sample Collection: Gastric juice is collected from human subjects or experimental animals following the administration of this compound or a placebo.

-

Sample Preparation: The collected gastric juice is centrifuged to remove debris. The supernatant containing soluble mucins is then collected.

-

Gel Filtration Chromatography: The supernatant is applied to a Sepharose CL-2B gel filtration column.[2][6][7]

-

Elution: The column is eluted with an appropriate buffer (e.g., 0.2 M NaCl).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for their carbohydrate content (e.g., using the periodic acid-Schiff method) and protein content (e.g., by measuring absorbance at 280 nm).[6]

-

Molecular Weight Determination: The elution profile allows for the separation of mucins based on their molecular weight, distinguishing between high molecular weight polymeric mucins and lower molecular weight subunit forms.

Measurement of Intrauterine Pressure

The uterotonic effects of this compound can be quantified by measuring changes in intrauterine pressure.

Methodology:

-

Subject Selection: Surgically sterile women are often recruited for such studies to avoid any potential effects on fertility.

-

Catheter Placement: A fluid-filled catheter is inserted into the uterine cavity to measure intrauterine pressure.

-

Baseline Measurement: A baseline recording of intrauterine pressure is obtained before drug administration.

-

Drug Administration: this compound or a placebo is administered, typically orally.

-

Continuous Monitoring: Intrauterine pressure is continuously monitored and recorded for a specified period (e.g., several hours) after drug administration.

-

Data Analysis: The recordings are analyzed to determine changes in resting uterine tone (the pressure between contractions) and the peak pressure and frequency of uterine contractions.

Conclusion

This compound, as a synthetic prostaglandin E2 analogue, demonstrates potent cytoprotective and anti-secretory effects, primarily in the gastric mucosa. Its mechanism of action is believed to be mediated through the activation of Gs-coupled EP receptors, leading to an increase in intracellular cAMP and subsequent activation of PKA. The quantitative data from clinical studies support its efficacy in reducing gastric acid secretion and enhancing the protective mucus barrier. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PGE2 analogues. Further research to elucidate the specific EP receptor binding profile of this compound will provide a more complete understanding of its pharmacological activity and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound decreases acid disappearance from the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanol-induced gastric ulcer in rats [bio-protocol.org]

- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanisms of Trimoprostil's Impact on Gastric Mucosal Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exerts a significant protective effect on the gastric mucosa through a multi-faceted mechanism of action. This technical guide delineates the core physiological and cellular impacts of this compound, focusing on its role in inhibiting gastric acid secretion, stimulating mucus and bicarbonate production, and maintaining mucosal blood flow. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for preclinical and clinical evaluation, and visual representations of the key signaling pathways and experimental workflows involved in its cytoprotective effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of gastroprotective agents.

Introduction

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a range of defensive mechanisms. Prostaglandins of the E series are crucial endogenous mediators in the maintenance of this mucosal defense. This compound, as a synthetic PGE2 analog, leverages these natural protective pathways to prevent gastric mucosal injury and promote healing of ulcers. Its therapeutic potential lies in its ability to simultaneously reduce luminal acidity and bolster the mucosal barrier, a dual action that is highly desirable in the management of peptic ulcer disease and other acid-related gastric disorders.

Core Protective Mechanisms of this compound

This compound's gastric mucosal protection is attributed to four primary mechanisms:

-

Inhibition of Gastric Acid Secretion: this compound effectively reduces both basal and stimulated gastric acid secretion.

-

Stimulation of Mucus Secretion: It enhances the secretion of gastric mucus, a critical component of the mucosal barrier.

-

Stimulation of Bicarbonate Secretion: By promoting bicarbonate secretion, this compound helps to neutralize acid at the epithelial cell surface.

-

Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for mucosal integrity and repair, a process influenced by prostaglandins.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on various parameters of gastric mucosal protection.

Table 1: Effect of this compound on Gastric Acid Secretion in Humans

| Parameter | Dose of this compound | Effect | Reference |

| Meal-Stimulated Gastric Acid Secretion | 0.75 mg (single oral dose) | ~65% maximal inhibition | [1] |

| 1.5 mg (single oral dose) | ~74% maximal inhibition | [1] | |

| 3.0 mg (single oral dose) | ~82% maximal inhibition | [1] | |

| Nocturnal Gastric Acid Secretion | 1.5 mg | Significant inhibition | [2] |

| 3.0 mg | Significant inhibition for 7 hours (~50% total reduction) | [2] |

Table 2: Effect of this compound on Gastric Mucus Output in Humans

| Parameter | Dose of this compound | Effect | Reference |

| Total Soluble Mucin Output | Not specified | Simultaneous increase with inhibition of acid secretion | [1] |

| Polymeric Form of Mucin | Low doses | Predominantly increased | [1] |

| Subunit Form of Mucin | Higher doses | Predominantly increased | [1] |

Table 3: Cytoprotective Effect of this compound in Animal Models

| Animal Model | Insult | Dose of this compound | Effect | Reference |

| Rats | Absolute Ethanol | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |

| Rats | 0.2N NaOH | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |

| Rats | 0.6N HCl | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |

| Rats | Hypertonic NaCl | 30 µg/kg (p.o.) | Prevention of gastric lesion formation | [3] |

| Rats | Stress-induced decrease in mucus | 30 µg/kg (p.o.) | Prevention of mucus content decrease | [3] |

Note: Direct quantitative data for this compound's effect on bicarbonate secretion and mucosal blood flow are limited. The effects are inferred from studies on other PGE2 analogs like Rioprostil and Misoprostol, which have been shown to stimulate bicarbonate secretion and increase mucosal blood flow.[4][5][6] A study on this compound at a cytoprotective dose of 30 µg/kg in conscious rats did not show a change in gastric blood flow, suggesting that at this dose, other mechanisms may be more prominent.[3]

Signaling Pathways

This compound, as a PGE2 analog, is believed to exert its effects through binding to prostanoid E (EP) receptors on gastric epithelial and parietal cells. The differential activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound and other prostaglandins.

Ethanol-Induced Gastric Lesion Model in Rats

This model is widely used to assess the cytoprotective activity of compounds.

Detailed Steps:

-

Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.

-

Dosing: Animals are randomly assigned to groups and receive an oral dose of this compound (e.g., 30 µg/kg) or the vehicle (control).

-

Induction of Lesions: 30 minutes after dosing, 1 mL of absolute ethanol is administered orally.

-

Observation Period: Animals are monitored for a set period, typically 1 hour.

-

Euthanasia and Sample Collection: Rats are euthanized, and their stomachs are immediately excised.

-

Lesion Assessment: The stomachs are opened along the greater curvature, rinsed with saline, and the extent of mucosal lesions is measured. The lesion index can be calculated based on the length and severity of the hemorrhagic bands.

Measurement of Gastric Mucus Secretion in Humans

This protocol outlines a method for quantifying soluble mucin output in human subjects.

Detailed Steps:

-

Subject Preparation: Healthy volunteers are required to fast overnight.

-

Gastric Intubation: A nasogastric tube is inserted into the stomach.

-

Basal Collection: Gastric contents are aspirated for a baseline measurement.

-

Drug Administration: this compound or a placebo is administered.

-

Post-treatment Collection: Gastric juice is collected at specified intervals after drug administration.

-

Mucin Analysis: The collected gastric juice is analyzed for mucin content. This can involve fractionation by gel chromatography (e.g., Sepharose CL-2B) to separate different molecular weight forms of mucin, followed by quantification using methods like the phenol-sulfuric acid method for hexose content, a key component of mucin.[1]

Conclusion

This compound demonstrates potent gastric mucosal protective effects, primarily through the inhibition of gastric acid secretion and enhancement of the mucosal barrier via increased mucus production. While its effects on bicarbonate secretion and mucosal blood flow are less directly quantified, the established mechanisms of its parent compound, PGE2, strongly suggest a beneficial role in these areas as well. The provided experimental protocols offer a framework for the continued investigation of this compound and other gastroprotective agents. The signaling pathways, mediated by EP receptors, represent key targets for the development of novel therapies for acid-related gastric disorders. This guide serves as a comprehensive resource to facilitate further research and development in this critical therapeutic area.

References

- 1. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of rioprostil on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rioprostil and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of gastric mucosal blood flow in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies on Trimoprostil's Cytoprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro methodologies and mechanistic pathways relevant to investigating the cytoprotective effects of Trimoprostil, a synthetic analog of Prostaglandin E2 (PGE2). While direct in-vitro studies on this compound are limited in publicly available literature, this document extrapolates from the extensive research on PGE2 and other analogs like Misoprostol to provide a comprehensive framework for research and development.

Introduction to this compound and Cytoprotection

This compound is a trimethyl-substituted analog of PGE2. Prostaglandins of the E series are well-documented for their potent cytoprotective properties in the gastrointestinal tract. This protection is not solely reliant on the inhibition of gastric acid secretion but involves direct cellular protective mechanisms. In-vitro studies are crucial for elucidating these mechanisms at the cellular and molecular level, providing a controlled environment to dissect signaling pathways and quantify cellular responses.

The primary proposed mechanisms for prostaglandin-mediated cytoprotection, which are relevant for in-vitro investigation of this compound, include:

-

Stimulation of Mucus and Bicarbonate Secretion: Forming a protective barrier against luminal aggressors.

-

Inhibition of Apoptosis: Protecting gastric mucosal cells from programmed cell death induced by damaging agents like ethanol.

-

Modulation of Intracellular Signaling: Primarily through the activation of specific E-prostanoid (EP) receptors and downstream pathways.

Core Signaling Pathways in Prostaglandin-Mediated Cytoprotection

The cytoprotective effects of PGE2 analogs like this compound are primarily mediated through the activation of specific G-protein coupled receptors known as EP receptors. In gastric mucosal cells, the EP2 and EP4 receptor subtypes are particularly implicated in cytoprotection. Their activation triggers a cascade of intracellular events, predominantly involving the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway.

Experimental Protocols for In-Vitro Assessment of Cytoprotection

Detailed below are representative protocols for key in-vitro assays to evaluate the cytoprotective effects of this compound. These are based on established methods for other prostaglandins and can be adapted for this compound.

This model is widely used to mimic gastric mucosal damage in-vitro.

Experimental Workflow:

Methodology: MTT Assay for Cell Viability

-

Cell Seeding: Seed a human gastric adenocarcinoma cell line (e.g., AGS) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (control) and incubate for 1-2 hours.

-

Ethanol Challenge: Remove the pre-treatment medium and add medium containing a cytotoxic concentration of ethanol (e.g., 15%) for 1 hour.

-

MTT Incubation: Remove the ethanol-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

This assay quantifies the amount of mucin secreted by gastric epithelial cells in response to this compound.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC

-

Cell Culture: Culture a mucin-producing gastric cell line (e.g., KATO III) in 24-well plates until confluent.

-

Stimulation: Wash the cells with serum-free medium and then incubate with various concentrations of this compound or a positive control (e.g., carbachol) in serum-free medium for a defined period (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA:

-

Coat a 96-well plate with a capture antibody against MUC5AC overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody (e.g., biotinylated anti-MUC5AC).

-

Add a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Quantification: Determine the concentration of MUC5AC in the samples by comparing to the standard curve.

This assay determines the effect of this compound on the intracellular levels of the second messenger cAMP.

Methodology: Competitive Enzyme Immunoassay (EIA)

-

Cell Plating and Stimulation: Plate gastric epithelial cells in a 96-well plate. After reaching confluency, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. Then, stimulate the cells with various concentrations of this compound for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial EIA kit.

-

cAMP Measurement: Follow the manufacturer's protocol for the competitive EIA. This typically involves the competition between cAMP in the cell lysate and a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.

-

Data Analysis: The intensity of the colorimetric signal is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.

Quantitative Data Summary (Representative)

The following tables present hypothetical, yet representative, quantitative data based on published studies of PGE2 and its analogs. These serve as a template for the expected outcomes of in-vitro experiments with this compound.

Table 1: Effect of Prostaglandin Analogs on Gastric Cell Viability in an Ethanol-Induced Injury Model

| Compound | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle | - | 45 ± 5 |

| PGE2 | 0.1 | 55 ± 6 |

| 1 | 70 ± 8 | |

| 10 | 85 ± 7 | |

| Misoprostol | 0.1 | 60 ± 7 |

| 1 | 78 ± 9 | |

| 10 | 90 ± 8 |

Table 2: Effect of Prostaglandin Analogs on Mucin (MUC5AC) Secretion from Gastric Epithelial Cells

| Compound | Concentration (µM) | MUC5AC Secretion (ng/mL) |

| Basal | - | 150 ± 20 |

| PGE2 | 1 | 250 ± 30 |

| 10 | 400 ± 45 | |

| Misoprostol | 1 | 280 ± 35 |

| 10 | 450 ± 50 |

Table 3: Effect of Prostaglandin Analogs on Intracellular cAMP Levels in Gastric Epithelial Cells

| Compound | Concentration (µM) | cAMP Concentration (pmol/mL) |

| Basal | - | 5 ± 1 |

| PGE2 | 0.1 | 15 ± 3 |

| 1 | 40 ± 5 | |

| 10 | 85 ± 10 | |

| Misoprostol | 0.1 | 20 ± 4 |

| 1 | 55 ± 7 | |

| 10 | 100 ± 12 |

Conclusion

The in-vitro investigation of this compound's cytoprotective effects is grounded in the well-established mechanisms of PGE2 analogs. By employing models of cellular injury and assays for key functional readouts such as cell viability, mucin secretion, and intracellular signaling, researchers can quantitatively assess its protective potential. The provided protocols and representative data serve as a robust starting point for designing and interpreting experiments aimed at characterizing the cytoprotective profile of this compound and other novel prostaglandin derivatives. The elucidation of these mechanisms at a cellular level is paramount for the rational design and development of new gastroprotective therapies.

Trimoprostil's Role in Inhibiting Nocturnal Gastric Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimoprostil, a synthetic prostaglandin E2 analogue, and its efficacy in the inhibition of nocturnal gastric acid secretion. The document details the mechanism of action, summarizes key clinical findings, outlines relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to be a resource for researchers, scientists, and professionals involved in drug development and gastroenterology.

Introduction

Nocturnal gastric acid secretion is a significant physiological process that plays a role in the pathogenesis of various acid-related disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD). The development of therapeutic agents that can effectively suppress this overnight acid production is a key focus in gastroenterological drug development. This compound, a synthetic analogue of prostaglandin E2 (PGE2), has been investigated for its potent antisecretory effects on gastric acid. This document serves as an in-depth technical guide to the role of this compound in this therapeutic area.

Prostaglandins of the E series are known to be endogenous inhibitors of gastric acid secretion.[1] this compound, as a PGE2 analogue, leverages this natural pathway to exert its therapeutic effect. Clinical studies have demonstrated its ability to significantly reduce nocturnal gastric acid output, highlighting its potential as a valuable agent in the management of acid-related conditions.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by acting on the parietal cells of the stomach. The mechanism is primarily mediated through the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor.

The binding of this compound to the EP3 receptor on the basolateral membrane of the parietal cell initiates an intracellular signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

cAMP acts as a crucial second messenger in the stimulation of the proton pump (H+/K+ ATPase), which is the final step in gastric acid secretion. By reducing cAMP levels, this compound effectively downregulates the activity of the proton pump, leading to a decrease in the secretion of hydrogen ions into the gastric lumen.

References

Understanding the Antisecretory Activity of Trimoprostil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), exhibits potent antisecretory properties, positioning it as a significant agent in the modulation of gastric acid secretion. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's action, detailed experimental protocols for its evaluation, and a comprehensive summary of its quantitative effects. Through a combination of in vivo and in vitro studies, this compound has been shown to dose-dependently inhibit both basal and stimulated gastric acid secretion. Its primary mechanism involves the activation of prostaglandin EP3 receptors on gastric parietal cells, leading to the inhibition of the adenylyl cyclase pathway and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, offering a detailed understanding of this compound's antisecretory pharmacology.

Core Mechanism of Antisecretory Action

This compound exerts its antisecretory effects by mimicking the action of endogenous prostaglandin E2 on gastric parietal cells. The cornerstone of its mechanism is the interaction with the EP3 subtype of prostaglandin receptors, which are G-protein coupled receptors.

Upon binding to the EP3 receptor on the basolateral membrane of the parietal cell, this compound initiates an inhibitory signaling cascade. The activated EP3 receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[1][2][3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4]

In the parietal cell, histamine, a primary stimulant of acid secretion, binds to H2 receptors, activating a stimulatory G-protein (Gs) and leading to an increase in cAMP.[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane, resulting in gastric acid secretion.[4][5]

By reducing cAMP levels, this compound effectively counteracts the stimulatory signals, particularly that of histamine, thereby attenuating the activation of the proton pump and reducing the secretion of hydrochloric acid into the gastric lumen.[1]

Quantitative Data on Antisecretory Efficacy

The antisecretory activity of this compound has been quantified in several clinical and preclinical studies. The following tables summarize the key findings, demonstrating its dose-dependent inhibitory effects on gastric acid secretion.

Table 1: Effect of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers [6][7]

| Dosage (mg) | Number of Subjects | Duration of Inhibition (hours) | Total Inhibition of Acid Output (%) |

| 1.5 | 11 | Not specified | Not significant |

| 3.0 | 11 | 7 | ~50 |

Table 2: Effect of this compound on 24-Hour Intragastric Acidity and Nocturnal Acid Output in Healthy Male Volunteers [8]

| Treatment (1.5 mg, 4 times a day) | Number of Subjects | Reduction in 24-h Intragastric Acidity (%) | Inhibition of Nocturnal Acid Output (%) |

| 30 min before meals | 12 | 27.0 | 32.7 |

| 30 min after meals | 12 | 53.9 | 55.6 |

Table 3: Effect of a Slow-Release Formulation of this compound on Circadian Intragastric Acidity in Healthy Volunteers [9]

| Dosage (mg) | Number of Subjects | Duration of Effect (hours) | Average Reduction in Gastric pH (units) |

| 3 (b.d.) | 9 | 8 (during the night) | 0.4 |

Table 4: Antisecretory Activity of this compound in Heidenhain-Pouch Dogs [10]

| Parameter | Value |

| Maximum Inhibition of Acid Output | 98% |

| Duration of Acid Suppression | at least 3 hr |

| IC50 (plasma concentration for 50% inhibition) | 0.58-0.79 ng/ml |

Experimental Protocols

The evaluation of this compound's antisecretory activity has employed a range of in vivo and in vitro methodologies.

In Vivo Measurement of Gastric Acid Secretion in Humans

A common method to assess gastric acid secretion in human subjects involves gastric aspiration.

Protocol: Gastric Aspiration for Nocturnal Secretion [6]

-

Subject Preparation: Healthy volunteers fast overnight.

-

Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.

-

Basal Secretion Collection: Gastric contents are continuously aspirated for a defined period to establish a baseline secretion rate.

-

Drug Administration: this compound or a placebo is administered orally.

-

Post-Dose Collection: Gastric juice is collected continuously in timed aliquots (e.g., every 15-30 minutes) for several hours.

-

Sample Analysis: The volume of each aspirate is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.

-

Data Calculation: The acid output is calculated for each collection period (volume × concentration) and expressed in mmol/hour.

In Vitro Assessment of Acid Secretion in Isolated Parietal Cells

The direct effect of this compound on parietal cells can be studied using isolated cell preparations.

Protocol: Isolation of Human Gastric Parietal Cells [11]

-

Tissue Acquisition: Gastric mucosal specimens are obtained from surgical resections or endoscopic biopsies.

-

Enzymatic Digestion: The mucosa is minced and subjected to sequential incubations with enzymes such as pronase and collagenase to dissociate the cells.

-

Cell Enrichment: Parietal cells are enriched from the mixed mucosal cell suspension using techniques like isopycnic centrifugation on a density gradient (e.g., Percoll).

-

Cell Viability and Purity Assessment: The viability of the isolated cells is determined (e.g., by trypan blue exclusion), and the purity of the parietal cell fraction is assessed.

Protocol: Aminopyrine Accumulation Assay [11][12][13]

This assay provides an indirect measure of acid production in isolated parietal cells or gastric glands. The weakly basic aminopyrine is radiolabeled and accumulates in acidic compartments.

-

Cell Incubation: Isolated parietal cells are incubated in a buffered medium.

-

Addition of Reagents: Radiolabeled ([14C]) aminopyrine is added to the cell suspension.

-

Stimulation and Inhibition: Cells are stimulated with an acid secretagogue (e.g., histamine) in the presence or absence of this compound at various concentrations.

-

Separation: After incubation, the cells are separated from the incubation medium by centrifugation through a dense, inert oil.

-

Radioactivity Measurement: The radioactivity in the cell pellet and the supernatant is measured using a scintillation counter.

-

Calculation: The aminopyrine accumulation ratio is calculated as the ratio of intracellular to extracellular aminopyrine concentration, which reflects the degree of acid secretion.

Measurement of Intracellular cAMP Levels

To confirm the mechanism of action, the effect of this compound on intracellular cAMP levels can be measured.

Protocol: Intracellular cAMP Measurement [14][15]

-

Cell Preparation: Isolated parietal cells are prepared as described above.

-

Stimulation and Inhibition: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an agent that increases cAMP (e.g., histamine or forskolin).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.

-

cAMP Assay: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a potent antisecretory agent that effectively inhibits gastric acid secretion through a well-defined mechanism involving the EP3 receptor and the adenylyl cyclase/cAMP signaling pathway in gastric parietal cells. The quantitative data from both human and animal studies consistently demonstrate its dose-dependent efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other prostaglandin analogs in the context of gastric acid-related disorders. This comprehensive overview serves as a valuable resource for researchers and professionals dedicated to advancing the fields of gastroenterology and pharmacology.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nocturnal gastric secretion by this compound, a synthetic prostanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. [Intragastric acidity under the prostaglandin E2 analog this compound. Increased inhibitory effect through administration after meals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of a slow-release formula of this compound on intragastric acidity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and antisecretory activity of this compound in Heidenhain-pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Trimoprostil in Clinical Trials for Reflux Esophagitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the clinical investigation of Trimoprostil, a synthetic prostaglandin E2 analogue, in the treatment of reflux esophagitis (RE). The protocols outlined below are based on established methodologies from clinical trials in gastroenterology and specific findings from studies on this compound and related prostaglandin analogues.

Introduction to this compound and its Rationale in Reflux Esophagitis

This compound is a synthetic analogue of prostaglandin E2 (PGE2) with demonstrated cytoprotective and antisecretory properties.[1][2] Its proposed mechanism of action in the context of reflux esophagitis is multifactorial, aiming to enhance the natural defense mechanisms of the esophageal mucosa against gastric acid and pepsin. Unlike many other E-series prostaglandins, this compound does not appear to significantly lower the tone of the lower esophageal sphincter, a desirable characteristic for a reflux esophagitis therapeutic.

The primary rationale for investigating this compound in RE is its potential to offer a mucosal protective effect, which may complement or provide an alternative to traditional acid-suppressive therapies. Clinical evidence suggests that this compound can reduce the frequency and duration of heartburn and improve endoscopic findings in patients with mild to moderate reflux esophagitis.[3][4][5]

Proposed Mechanism of Action and Signaling Pathways

This compound, as a PGE2 analogue, is believed to exert its therapeutic effects by binding to E-prostanoid (EP) receptors on the surface of esophageal epithelial cells. This interaction triggers intracellular signaling cascades that culminate in enhanced mucosal defense. The primary cytoprotective mechanisms are thought to include:

-

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins are known to increase the secretion of mucus and bicarbonate from gastrointestinal epithelial cells.[6][7] This creates a protective layer that neutralizes acid and acts as a physical barrier to pepsin.

-

Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the esophageal mucosa and for buffering and removing back-diffused acid.

-

Cellular Protection: Prostaglandins may have a direct cellular protective effect, making the epithelial cells more resistant to damage from noxious stimuli.[8]

The binding of this compound to EP receptors, particularly EP2 and EP4, is hypothesized to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets involved in mucus secretion and cellular protection. Another potential pathway involves the activation of the Extracellular signal-Regulated Kinase (Erk) and Activator Protein-1 (AP-1) signaling cascade, which can regulate gene expression related to cell proliferation and repair.[9]

Diagram of the Proposed Signaling Pathway for this compound's Cytoprotective Effect:

References

- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a prostaglandin E2 analogue, on human gastric acid secretion and soluble mucin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]

- 4. iwgco.net [iwgco.net]

- 5. droracle.ai [droracle.ai]

- 6. Gastric cytoprotection in man by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytoprotection and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for Trimoprostil in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), for use in research settings. The information covers its mechanism of action, dosage and administration for in vivo and in vitro studies, and detailed experimental protocols.

This compound is recognized for its potent cytoprotective and antisecretory effects on the gastric mucosa.[1] As an analog of PGE2, it exerts its biological functions primarily through the activation of the prostaglandin EP3 receptor, a G-protein coupled receptor with a complex signaling network.

Mechanism of Action: EP3 Receptor Signaling

This compound, acting as an agonist, binds to the EP3 receptor, initiating a cascade of intracellular signaling events. The EP3 receptor is unique in its ability to couple to multiple G-protein subtypes, leading to diverse cellular responses.[2][3]

-

Inhibition of Gastric Acid Secretion (via Gαi): Upon binding of this compound, the EP3 receptor couples to the inhibitory G-protein (Gαi). This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels in parietal cells of the stomach result in decreased activation of the proton pump (H+/K+ ATPase), thereby reducing the secretion of gastric acid.[4]

-

Cytoprotection and Other Cellular Responses (via Gαq, Gαs, Gα12/13): The EP3 receptor can also couple to other G-proteins, including Gαq, Gαs, and Gα12/13.

-

Gαq coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), contributing to cellular protective mechanisms.

-

Gαs coupling , conversely, can stimulate adenylyl cyclase, increasing cAMP levels. The physiological context determines the dominant signaling pathway.

-

Gα12/13 coupling can activate the Rho family of small GTPases, influencing the actin cytoskeleton, cell adhesion, and migration.

-

This multifaceted signaling is crucial for this compound's ability to protect the gastric mucosa from various insults, including ethanol and NSAIDs.[1]

Signaling Pathway of this compound via the EP3 Receptor

References

- 1. [Anti-ulcerogenic and cytoprotective effects of this compound (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are EP3 agonists and how do they work? [synapse.patsnap.com]

Application Notes and Protocols: Trimoprostil in Gastroenterology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant potential in gastroenterology research, primarily due to its potent cytoprotective and antisecretory effects on the gastric mucosa. As a PGE2 analog, this compound modulates various physiological processes involved in maintaining gastric mucosal integrity, offering a valuable tool for investigating the mechanisms of gastric protection and developing novel therapeutic strategies for acid-peptic disorders.

These application notes provide a comprehensive overview of the use of this compound in gastroenterology research, including its mechanism of action, key experimental findings, and detailed protocols for preclinical and clinical investigation.

Mechanism of Action

This compound exerts its effects by mimicking the actions of endogenous PGE2, which plays a crucial role in gastric mucosal defense. Its primary mechanisms include:

-

Inhibition of Gastric Acid Secretion: this compound acts on parietal cells to suppress both basal and stimulated gastric acid secretion in a dose-dependent manner. This action contributes to a less aggressive luminal environment, facilitating ulcer healing.[1]

-

Stimulation of Mucus and Bicarbonate Secretion: The compound enhances the secretion of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[1] this compound has been shown to increase the output of total mucus, influencing its composition by favoring the polymeric form at lower doses, which is crucial for its protective qualities.[1]

-

Cytoprotection: this compound exhibits a direct protective effect on gastric epithelial cells, a phenomenon known as "cytoprotection." This action is independent of its antisecretory effects and involves preserving the mucus barrier.[2]

Key Applications in Gastroenterology Research

-

Investigation of Gastric Acid Secretion Physiology: Due to its potent and dose-dependent inhibition of gastric acid, this compound serves as a valuable pharmacological tool to study the regulation of acid secretion.

-

Models of Gastric Mucosal Injury and Protection: this compound is widely used as a positive control in preclinical models of gastric ulcers induced by various agents like ethanol, NSAIDs, and stress.[2]

-

Studies on Gastric Mucus Dynamics: The compound's ability to modulate both the quantity and quality of gastric mucus makes it a useful agent for investigating the role of the mucus barrier in health and disease.[1]

-

Clinical Trials for Acid-Peptic Disorders: this compound has been evaluated in clinical trials for conditions such as reflux esophagitis, demonstrating its potential therapeutic efficacy.[3]

Data Presentation

Table 1: Effect of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients

| This compound Dose (Oral) | Maximal Inhibition of Gastric Acid Secretion (%) | Duration of Significant Inhibition (hours) |

| 0.25 mg | Not specified | 1 |

| 0.75 mg | 65 | 1.5 |

| 1.5 mg | 74 | 2.5 - 3.0 |

| 3.0 mg | 82 | 2.5 - 3.0 |

Data summarized from a double-blind, randomized, crossover study.

Table 2: Effect of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers

| This compound Dose (Oral) | Total Inhibition of Nocturnal Acid Secretion (%) | Duration of Significant Inhibition (hours) |

| 1.5 mg | Not specified | Not specified |

| 3.0 mg | ~50 | 7 |

Data from a randomized study comparing two doses of this compound with placebo.[4]

Table 3: Effect of this compound Administration Time on 24-Hour Intragastric Acidity in Healthy Volunteers

| Administration Time (relative to meals) | Reduction in 24-h Intragastric Acidity (%) | Inhibition of Nocturnal Acid Output (%) |

| 30 min before meals | 27.0 | 32.7 |

| 30 min after meals | 53.9 | 55.6 |

Data from a double-blind, cross-over study with a 1.5 mg dose administered four times a day.[5]

Experimental Protocols

Protocol 1: Evaluation of Gastric Antisecretory Activity in Humans

Objective: To determine the effect of this compound on basal and stimulated gastric acid secretion.